Ozone;sulfur dioxide Ozone;sulfur dioxide
Brand Name: Vulcanchem
CAS No.: 37341-22-3
VCID: VC3899465
InChI: InChI=1S/O3.O2S/c2*1-3-2
SMILES: [O-][O+]=O.O=S=O
Molecular Formula: O5S
Molecular Weight: 112.06 g/mol

Ozone;sulfur dioxide

CAS No.: 37341-22-3

Cat. No.: VC3899465

Molecular Formula: O5S

Molecular Weight: 112.06 g/mol

* For research use only. Not for human or veterinary use.

Ozone;sulfur dioxide - 37341-22-3

Specification

CAS No. 37341-22-3
Molecular Formula O5S
Molecular Weight 112.06 g/mol
IUPAC Name ozone;sulfur dioxide
Standard InChI InChI=1S/O3.O2S/c2*1-3-2
Standard InChI Key JTFIBYKYPULNEJ-UHFFFAOYSA-N
SMILES [O-][O+]=O.O=S=O
Canonical SMILES [O-][O+]=O.O=S=O

Introduction

Molecular Structure and Physicochemical Properties of Ozone-Sulfur Dioxide Interactions

Identification of the O₃·SO₂ Adduct

The compound "ozone;sulfur dioxide" (CAS 37341-22-3) is formally recognized as a 1:1 adduct of ozone and sulfur dioxide, with the molecular formula O₅S and a molecular weight of 112.062 g/mol . Structural analyses suggest a weakly bound complex rather than a stable covalent compound, formed through dipole-dipole interactions between the polar O₃ and SO₂ molecules. The adduct’s instability under standard atmospheric conditions limits its direct detection, though it may transiently exist in high-concentration environments such as volcanic plumes or industrial emission zones .

Table 1: Key Molecular Properties of O₃·SO₂

PropertyValue
CAS Number37341-22-3
Molecular FormulaO₅S
Molecular Weight112.062 g/mol
Exact Mass111.947 g/mol
Polar Surface Area117.44 Ų

Comparative Reactivity of O₃ and SO₂

Despite being valence isoelectronic, ozone and sulfur dioxide exhibit markedly different reactivities. Ozone acts as a strong electrophilic 1,3-dipole, readily participating in cycloaddition reactions with alkenes and alkynes. In contrast, SO₂ demonstrates negligible dipolar reactivity due to its larger HOMO-LUMO gap (9.5 eV vs. 6.9 eV for O₃) and lower diradical character . Theoretical studies using CCSD(T) and B3LYP methods reveal that SO₂ cycloadditions to ethylene or acetylene have activation energies >30 kcal/mol higher than analogous O₃ reactions, making them thermodynamically prohibitive under ambient conditions .

Formation Mechanisms and Kinetic Pathways

Heterogeneous Oxidation on Mineral Surfaces

Calcium carbonate (CaCO₃) and volcanic ash surfaces catalyze the oxidation of SO₂ by O₃, forming sulfate (SO₄²⁻) aerosols. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) studies demonstrate that SO₂ first adsorbs onto basic CaCO₃ sites, followed by O₃-mediated oxidation to surface-bound sulfite (SO₃²⁻) and sulfate . The reaction is first-order in SO₂ (rate constant: 1.4×10⁻⁷ cm³ molecule⁻¹ s⁻¹) and zero-order in O₃, with adsorption as the rate-limiting step .

Table 2: Uptake Coefficients for SO₂ and O₃ on Mineral Surfaces

Surfaceγ(SO₂)γ(O₃)Temperature
Volcanic Ash10⁻³–10⁻²10⁻³–10⁻²25°C
CaCO₃7.7×10⁻⁴Not Reported25°C

Gas-Phase Interactions in Polluted Air

In urban atmospheres, O₃ reacts with olefins from vehicle emissions to form zwitterionic intermediates (e.g., Criegee intermediates), which subsequently oxidize SO₂ to sulfuric acid (H₂SO₄) . This pathway contributes to particulate matter formation during photochemical smog events, with SO₂ oxidation rates enhanced by 40–60% in the presence of 0.1 ppm O₃ .

Environmental and Atmospheric Implications

Volcanic Plume Chemistry

Volcanic emissions release 15–25 Tg/yr of SO₂ globally, with co-emitted ash providing reactive surfaces for O₃ and SO₂ uptake. Reactive uptake coefficients (γ) of 10⁻³–10⁻² measured for both gases on ash suggest that volcanic plumes act as temporary sinks, reducing tropospheric O₃ and SO₂ concentrations by 5–15% during eruption episodes . Ash aging in acidic plume conditions diminishes surface basicity, lowering SO₂ uptake capacity over time .

Satellite Observations of SO₂-O₃ Correlations

The Ozone Monitoring Instrument (OMI) reveals an inverse correlation between SO₂ and O₃ columns in polluted regions, with a Pearson coefficient of −0.72 over East Asia . This anticorrelation arises from O₃ consumption in SO₂ oxidation and NOₓ titration effects in industrial areas. Updated OMSO2 V2 retrieval algorithms improve SO₂ detection limits to 0.5 DU over snow/ice, capturing wintertime Arctic pollution events linked to O₃ depletion .

Analytical Techniques and Detection Methods

Differential Optical Absorption Spectroscopy (DOAS)

Ground-based MAX-DOAS and satellite (OMI, TROPOMI) instruments quantify SO₂ vertical columns by fitting absorption features at 310–325 nm. Validation against Xianghe station data shows a 0.89 correlation coefficient between OMI and ground-based measurements, with a systematic bias of ±0.3 DU .

Knudsen Flow Reactor Studies

Controlled experiments on volcanic glass powders measure SO₂ and O₃ uptake capacities (N_i) of 10¹¹–10¹³ molecules cm⁻², comparable to mineral dust aerosols. Sequential exposure experiments indicate no competitive adsorption between SO₂ and O₃, though sulfite formation enhances subsequent O₃ uptake by 20–30% via redox reactions .

Future Research Directions and Climate Impacts

Improving Sulfate Aerosol Models

Current climate models underestimate sulfate production by 30–50% in dust-rich regions. Incorporating heterogeneous O₃-SO₂ reactions on CaCO₃ and Fe₂O₃ surfaces could resolve this gap, potentially increasing radiative forcing estimates by 0.1–0.3 W/m² .

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